molecular formula C11H22N2O2 B597323 (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1245642-79-8

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Cat. No. B597323
M. Wt: 214.309
InChI Key: WUTNESNBEPKXRB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidines involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Molecular Structure Analysis

The molecular structure of “(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” can be determined using various methods such as Fourier-transform infrared spectroscopy (FTIR) and Density Functional Theory (DFT) calculations . The DFT calculated bond parameters and harmonic vibrations are predicted in very good agreement with experimental data .


Chemical Reactions Analysis

Pyrrolidines, including “(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate”, can undergo various chemical reactions. For instance, a synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C (sp3)-C (sp2) cross-couplings with the extrusion of formaldehyde .

Scientific Research Applications

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

This research demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The process underscores the utility of tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate derivatives in facilitating the preparation of complex organic molecules with potential applications in medicinal chemistry and agrochemicals Iminov et al., 2015.

Synthesis and Crystal Structure Analysis

Another study focused on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, showcasing the compound's structural significance and its potential as a scaffold in drug design and development. The detailed X-ray diffraction studies provided insights into its molecular conformation and the possibilities for further chemical modifications Naveen et al., 2007.

Enantioselective Nitrile Anion Cyclization

Research on enantioselective nitrile anion cyclization to substituted pyrrolidines described a highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This study highlighted the compound's relevance in asymmetric synthesis, offering a practical approach to generating chiral pyrrolidines with high yield and enantiomeric excess, underlining its importance in the synthesis of biologically active compounds Chung et al., 2005.

Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives

A novel approach to the synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates in a continuous flow process was reported. This method leveraged the in situ hydrolysis of t-butyl esters, demonstrating the compound's role in streamlining the synthesis of complex heterocycles and highlighting its potential for industrial-scale chemical synthesis Herath and Cosford, 2010.

Design and Synthesis of Influenza Neuraminidase Inhibitors

The compound also played a key role in the design and synthesis of potent influenza neuraminidase inhibitors. The study showcased the development of a potent inhibitor, highlighting the compound's utility in medicinal chemistry for the development of antiviral agents Wang et al., 2001.

properties

IUPAC Name

tert-butyl (3S)-3-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTNESNBEPKXRB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716746
Record name tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

CAS RN

1245642-79-8
Record name tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 3-formyl-1-pyrrolidinecarboxylate (500 mg, 2.51 mmol) in MeOH/DCM (6 mL, 1:1) were added NaHCO (1.05 g, 12.6 mmol) followed by methylamine (2.51 mL, 5.02 mmol, 2.0 M in MeOH). After 12 h at 25° C., NaBH (1.05 g, 12.6 mmol) was added. After 1 h, the reaction was concentrated and the residue was partitioned between DCM and H O. The aqueous phase was extracted several times with DCM and the combined organic fractions were dried over MgSO4, concentrated and purified via column chromatography (silica, 4% MeOH in DCM (1% NH OH)) yielding the title compound (512 mg, 95%) as a brown oil: LC/MS (ES) m/e 215 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaHCO
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBH
Quantity
1.05 g
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

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